molecular formula C8H4FN3O3 B1628034 6-Fluoro-7-nitroquinoxalin-2(1H)-one CAS No. 934690-32-1

6-Fluoro-7-nitroquinoxalin-2(1H)-one

Cat. No.: B1628034
CAS No.: 934690-32-1
M. Wt: 209.13 g/mol
InChI Key: MSXSUVPRKCKBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-7-nitroquinoxalin-2(1H)-one is a chemical compound with the molecular formula C8H4FN3O4 It is a derivative of quinoxaline, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-nitroquinoxalin-2(1H)-one typically involves the nitration of 6-fluoroquinoxalin-2(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-nitroquinoxalin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic medium are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline derivatives with various functional groups.

    Reduction: Aminoquinoxaline derivatives.

    Substitution: Substituted quinoxaline compounds with different nucleophiles.

Scientific Research Applications

6-Fluoro-7-nitroquinoxalin-2(1H)-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-7-nitroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinoxalin-2(1H)-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

    7-Nitroquinoxalin-2(1H)-one: Lacks the fluorine atom, affecting its stability and reactivity.

    6-Chloro-7-nitroquinoxalin-2(1H)-one: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.

Uniqueness

6-Fluoro-7-nitroquinoxalin-2(1H)-one is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

6-fluoro-7-nitro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3O3/c9-4-1-5-6(2-7(4)12(14)15)11-8(13)3-10-5/h1-3H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXSUVPRKCKBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)N=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583295
Record name 6-Fluoro-7-nitroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934690-32-1
Record name 6-Fluoro-7-nitroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-7-nitroquinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6-Fluoro-7-nitroquinoxalin-2(1H)-one
Reactant of Route 3
6-Fluoro-7-nitroquinoxalin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
6-Fluoro-7-nitroquinoxalin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
6-Fluoro-7-nitroquinoxalin-2(1H)-one
Reactant of Route 6
6-Fluoro-7-nitroquinoxalin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.